molecular formula C12H10F4O3 B1403224 Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate CAS No. 870823-14-6

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate

Cat. No. B1403224
CAS RN: 870823-14-6
M. Wt: 278.2 g/mol
InChI Key: FWGBNSDWDWDOAU-UHFFFAOYSA-N
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Description

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C12H10F4O3 . It is also known as Ethyl 2-fluoro-β-oxo-5-(trifluoromethyl)benzenepropanoate .

Scientific Research Applications

  • Enantioselective Reduction by Fungi : Ethyl 3-aryl-3-oxopropanoates, including variants with 2-fluorophenyl groups, have been enantioselectively reduced to their corresponding alcohols by fungi such as Rhizopus arrhizus and Rhizopus sp. This process highlights the potential of these compounds in chiral synthesis and biological applications (Salvi & Chattopadhyay, 2006).

  • Quantitative Bioanalytical Method Development : A novel molecule with the ethyl 3-oxopropanoate structure, exhibiting acetylcholinesterase inhibition properties, has been quantitatively measured using a developed RP-HPLC bioanalytical method. This showcases its potential in drug development and pharmacokinetics (Nemani, Shard, & Sengupta, 2018).

  • Preparation of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters : Ethyl phenylsulfinyl fluoroacetate, a compound related to ethyl 3-oxopropanoates, has been used as a reagent for preparing α-fluoro-α,β-unsaturated ethyl carboxylates. These compounds are important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).

  • Copolymerization with Styrene : Novel trisubstituted ethylenes, including those with 2-fluoro-5-(trifluoromethyl)phenyl groups, have been prepared and copolymerized with styrene, indicating their use in polymer chemistry and materials science (Humanski et al., 2018).

  • Investigation of Polymorphism in Pharmaceutical Compounds : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to ethyl 3-oxopropanoates, has been studied for polymorphism using spectroscopic and diffractometric techniques. This research is significant for pharmaceutical development and quality control (Vogt et al., 2013).

properties

IUPAC Name

ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBNSDWDWDOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate

Synthesis routes and methods I

Procedure details

Potassium ethyl malonate (10.2 g, 60 mmol), MgCl2 (6.3 g, 66 mmol), and triethylamine (28 ml, 200 mmol) were suspended in dry ethyl acetate (200 ml) and heated to 40° C. for 15 hr. A solution of 2-fluoro-5-trifluoromethylbenzoyl chloride (10 g, 44.1 mmol) in ethyl acetate (40 ml) was dropped in slowly (in about one hour). After another hour, the mixture was treated with 2N HCl (200 ml). The organic layer was washed with 0.5 N HCl 2×, 5% K2CO3 2×, brine 2×, and dried over Na2SO4. Evaporation of the solvent and vacuum drying afforded ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate as a pale yellow oil. NMR (500 MHz, CDCl3) δ: 1.25 (t, J=7.4 Hz, 3H); 1.32*; 4.00 (d, JF-H=3 Hz, 2H); 4.21 (q, J=7.4 Hz, 2H); 5.8*; 7.22*; 7.29 (t, J=10.3 Hz, 1H); 7.66*; 7.82 (br, 1H); 8.14*; 8.24 (d, J=6.4 Hz, 1H). Enol form* exists in about 35%.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Potassium ethyl malonate (10.2 g, 60 mmol), MgCl2(6.3 g, 66 mmol), and triethylamnine (28 ml, 200 mmol) were suspended in dry ethyl acetate (200 ml) and heated to 40° C. for 15 hr. A solution of 2-fluoro-5-trifluoromethylbenzoyl chloride (10 g, 44.1 mmol) in ethyl acetate (40 ml) was dropped in slowly (in about one hour). After another hour, the mixture was treated with 2N HCl (200 ml). The organic layer was washed with 0.5 N HCl 2×, 5% K2CO3 2×, brine 2×, and dried over Na2SO4. Evaporation of the solvent and vacuum drying afforded ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate as a pale yellow oil. NMR (500 MHz, CDCl3) δ: 1.25 (t, J=7.4 Hz, 3H); 1.32*; 4.00 (d, JF-H=3 Hz, 2H); 4.21 (q, J=7.4 Hz, 2H); 5.8*; 7.22*; 7.29 (t, J=10.3 Hz, 1H); 7.66*; 7.82 (br, 1H); 8.14*; 8.24 (d, J=6.4 Hz, 1H). Enol form* exists in about 35%.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
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Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate

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